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Compound of Interest

N-(4-
Compound Name:
Hydroxyphenylacetyl)spermine

Cat. No. B1662540

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Hydroxyphenylacetyl)spermine is a synthetic polyamine amide and a structural analog
of PhTX-433, a toxin originally isolated from the venom of the digger wasp, Philanthus
triangulum. In neuroscience research, it serves as a potent, non-selective antagonist of
ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA), a-amino-3-
hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. Its mechanism of
action involves a voltage-dependent open-channel block, making it an invaluable tool for
investigating synaptic transmission, excitotoxicity, and the physiological roles of glutamate
receptor subtypes. This document provides detailed application notes and experimental
protocols for its use in various neuroscience research contexts.

Physicochemical Properties

Proper handling and stock solution preparation are critical for experimental reproducibility. Key
properties are summarized below.
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Property Value Reference

N-(N-(4-
Hydroxyphenylacetyl)-3-

Alternate Name aminopropyl)-(N'-3- [1]
aminopropyl)-1,4-

butanediamine

CAS Number 130210-32-1 [1]
Molecular Formula C1sH32N402 [1]
Molecular Weight 336.5 g/mol [1]
Appearance Solid

Solubility Soluble in water

Note: Always refer to the manufacturer's Certificate of Analysis for batch-specific data.

Mechanism of Action

N-(4-Hydroxyphenylacetyl)spermine functions primarily as an open-channel blocker of
ionotropic glutamate receptors. Upon activation of the receptor by glutamate (and a co-agonist
like glycine for NMDA receptors), the ion channel opens. The positively charged polyamine
moiety of N-(4-Hydroxyphenylacetyl)spermine is then driven into the channel pore by the
electrochemical gradient, physically occluding the passage of ions like Ca2* and Na*. This
block is typically voltage-dependent, meaning it is more pronounced at hyperpolarized
membrane potentials.[2] The interaction is complex; at NMDA receptors, polyamines can
interact with distinct sites that modulate receptor activity, but acylated derivatives like N-(4-
Hydroxyphenylacetyl)spermine predominantly exhibit antagonism.[3][4]
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Mechanism of N-(4-Hydroxyphenylacetyl)spermine at the NMDA receptor.

Pharmacological Profile

Specific quantitative data for N-(4-Hydroxyphenylacetyl)spermine is limited in publicly
available literature. However, data from structurally similar aromatic spermine and spermidine
derivatives provide a strong indication of its expected potency, which is typically in the low
micromolar range for inhibiting NMDA receptor activity.
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Compound Key
Target | Assay Potency (ICso) . Reference
Type Observations
Aromatic
) Inhibition of substitutions at
Aromatic
) ~ [FH]MK-801 primary amino
Spermine/Spermi T 3.9-4.7 yM ] [3][5]
) o binding (NMDA groups yield
dine Derivatives
channel) potent channel
blockers.

Activity is not

) Inhibition of significantly
N1,N12-bis-(2-
[FHJMK-801 affected by
naphthylmethyl)- T 4.7 uM _ [5]
binding (NMDA spermine,
SPM o )
channel) indicating direct

channel block.

Potent, voltage-

) Voltage-clamp on dependent
Pentaamines & ]
) NR1A/NR2A & antagonists. No
Bis(ethyl)pentaa - o [2]
] NR1A/NR2B activity at
mines
receptors NR1A/NR2C
receptors.

Note: The data above are for analogs. Researchers should perform dose-response
experiments to determine the precise 1Cso of N-(4-Hydroxyphenylacetyl)spermine in their
specific experimental system.

Applications in Neuroscience Research

e Probing Glutamate Receptor Function: Used to antagonize ionotropic glutamate receptors to
dissect their contribution to synaptic events, such as excitatory postsynaptic currents
(EPSCs). Its non-selective nature makes it a useful tool for broadly inhibiting glutamatergic
transmission.

 Investigating Excitotoxicity: Glutamate receptor overactivation is a key driver of neuronal
death in stroke, traumatic brain injury, and neurodegenerative diseases. N-(4-
Hydroxyphenylacetyl)spermine can be used in both in vitro and in vivo models to block
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this excitotoxic cascade and assess the potential of glutamate receptor antagonism as a
neuroprotective strategy.

e Studying Synaptic Plasticity: As NMDA receptors are critical for inducing many forms of long-
term potentiation (LTP) and long-term depression (LTD), this compound can be used to block
these processes, helping to elucidate the underlying molecular machinery of learning and
memory.

Experimental Protocols

Protocol 1: In Vitro Electrophysiology - Whole-Cell
Patch-Clamp Recording

Objective: To measure the inhibitory effect of N-(4-Hydroxyphenylacetyl)spermine on NMDA
receptor-mediated synaptic currents in cultured neurons or acute brain slices.

Preparation

Prepare Artficial CSF (aCSF)
and Internal Solution

Prepare Drug Stock Solution
(e.g., 10 mM in H20)

Expefiment

Transfer Slice/Culture
to Recording Chamber

Obtain Whole-Cell
Patch-Clamp Configuration

Record Baseline
NMDA-EPSCs

Perfuse with aCSF containing
N-(4-Hydroxyphenylacetyl)spermine
(e.g., 1-50 pM)

Washout with aCSF

Measure EPSC Amplitude
Before, During, and After Drug

Construct Dose-Response Curve:

Click to download full resolution via product page
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Workflow for an in vitro electrophysiology experiment.

Materials:

e N-(4-Hydroxyphenylacetyl)spermine

e Cultured neurons or acute brain slices

« Atrtificial cerebrospinal fluid (aCSF), containing low Mg2* (e.g., 0.1 mM) to relieve voltage-
dependent block and AMPA/kainate receptor antagonists (e.g., CNQX) to isolate NMDA
currents.

o Patch-clamp rig with amplifier and data acquisition system

o Glass micropipettes for recording

Procedure:

e Stock Solution: Prepare a 1-10 mM stock solution of N-(4-Hydroxyphenylacetyl)spermine
in sterile, deionized water. Store at -20°C.

o Preparation: Place the brain slice or neuronal culture in the recording chamber and perfuse
with aCSF.

e Recording: Obtain a stable whole-cell patch-clamp recording from a target neuron. Clamp
the cell at a holding potential of -70 mV.

o Baseline: Evoke synaptic NMDA currents using a stimulating electrode. Record stable
baseline responses for 5-10 minutes.

e Application: Switch the perfusion to aCSF containing the desired concentration of N-(4-
Hydroxyphenylacetyl)spermine (a starting range of 1-50 puM is recommended).

¢ [nhibition: Continue to evoke and record NMDA currents until a new, stable baseline is
reached (typically 5-10 minutes).

e Washout: Switch the perfusion back to the control aCSF and record until the current
amplitude returns to baseline levels.
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e Analysis: Measure the average peak amplitude of the NMDA-EPSCs during baseline, drug
application, and washout. Calculate the percentage of inhibition caused by the compound.

Protocol 2: In Vivo Neuroprotection Assay - Rodent
MCAO Model

Objective: To assess the neuroprotective efficacy of N-(4-Hydroxyphenylacetyl)spermine in a
rat or mouse model of transient focal cerebral ischemia (Middle Cerebral Artery Occlusion -

MCAO).

Select Animal Cohort
(e.., Male Wistar Rats)

Vehicle Control Group
(e.., Saline)

Induce Focal Ischemia
(€.g., 90 min MCAO)

24-48h Recovery Period
(Monitor Neurological Score)

Histology (TTC Staining)
Measure Infarct Volume

Compare Group Outcomes

Click to download full resolution via product page

Logical flow of an in vivo neuroprotection study.

Materials:
e Adult male rats (e.g., Wistar or Sprague-Dawley, 250-300g9)
¢ N-(4-Hydroxyphenylacetyl)spermine

 Sterile saline for vehicle and drug dilution
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Surgical equipment for MCAO (e.g., intraluminal filament model)[6]
Anesthesia (e.qg., isoflurane)
2,3,5-triphenyltetrazolium chloride (TTC) for staining

Image analysis software

Procedure:

Drug Preparation: Dissolve N-(4-Hydroxyphenylacetyl)spermine in sterile saline to the
desired concentration. The effective dose must be determined empirically, but doses for
related compounds are often in the 1-10 mg/kg range for systemic administration.

Anesthesia and Surgery: Anesthetize the animal and perform the MCAO surgery to occlude
the middle cerebral artery with a filament for a defined period (e.g., 90 minutes).[1]

Drug Administration: Administer the compound or vehicle via the desired route (e.qg.,
intraperitoneal, i.p., or intravenous, i.v.) at a specific time point relative to the ischemic insult
(e.g., 30 minutes before reperfusion).

Reperfusion: After the occlusion period, withdraw the filament to allow reperfusion. Suture
the animal and allow it to recover.

Neurological Assessment: At 24 or 48 hours post-MCAO, perform a neurological deficit
scoring to assess functional outcome.[7]

Histological Analysis: Euthanize the animal and harvest the brain. Section the brain into 2
mm coronal slices.

Infarct Staining: Incubate the slices in 2% TTC solution at 37°C for 20-30 minutes. TTC
stains viable tissue red, leaving the infarcted (dead) tissue white.

Quantification: Image the stained sections and use software to calculate the infarct volume
as a percentage of the total hemispheric volume. Compare the infarct volumes between the
vehicle and treatment groups.
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Troubleshooting & Data Interpretation

Solubility Issues: If solubility is a problem in a specific buffer, try gentle warming or
sonication. Always prepare fresh dilutions from a concentrated stock solution for each
experiment.

Variability in Results:In vivo studies, particularly MCAO, have inherent variability.[6] Ensure
strict standardization of surgical procedures and use a sufficient number of animals per
group to achieve statistical power. Randomize animals to treatment groups and blind the
assessment of outcomes.

Interpreting Block: The block by N-(4-Hydroxyphenylacetyl)spermine is voltage-
dependent. When recording currents, the degree of inhibition may change with the holding
potential.

Off-Target Effects: As a non-selective antagonist, it will block multiple glutamate receptor
subtypes. To isolate the effects on a specific receptor (e.g., NMDA), use the compound in
combination with selective antagonists for other receptors (e.g., CNQX for AMPA/kainate).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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